molecular formula C24H22ClFN4O3 B3008796 N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide CAS No. 1226448-00-5

N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide

Cat. No.: B3008796
CAS No.: 1226448-00-5
M. Wt: 468.91
InChI Key: XHTXLBSJJNBEIL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is a synthetic organic compound It belongs to the class of quinoline derivatives, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinoline core: This can be achieved through a Skraup synthesis or a Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.

    Introduction of the cyano group: This step might involve the use of cyanating agents such as sodium cyanide or potassium cyanide under controlled conditions.

    Substitution reactions:

    Formation of the piperidine ring: This can be synthesized through cyclization reactions involving appropriate precursors.

    Amidation: The final step involves the formation of the carboxamide group through an amidation reaction using reagents like carbonyldiimidazole or similar coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents.

    Hydrolysis: Acidic or basic hydrolysis to break down the compound into its constituent parts.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Halogenating agents: Chlorine gas, fluorine gas.

    Cyanating agents: Sodium cyanide, potassium cyanide.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential use as a therapeutic agent for treating diseases, subject to further research and clinical trials.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds might:

    Bind to specific receptors: Modulating their activity.

    Inhibit enzymes: Affecting metabolic pathways.

    Interact with DNA/RNA: Influencing gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as chloroquine and quinine.

    Piperidine derivatives: Such as piperine and haloperidol.

Uniqueness

N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-1-(3-cyano-6,7-dimethoxyquinolin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClFN4O3/c1-32-21-10-17-20(11-22(21)33-2)28-13-15(12-27)23(17)30-7-5-14(6-8-30)24(31)29-16-3-4-19(26)18(25)9-16/h3-4,9-11,13-14H,5-8H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTXLBSJJNBEIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC(=C(C=C4)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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